Hsd17B13-IN-70's Biochemical Potency Against Estradiol Compared to Other In-Class Inhibitors
Hsd17B13-IN-70 exhibits an IC50 value of <0.1 μM against estradiol as a substrate . This places it in the mid-range of potency when compared to other commercially available HSD17B13 inhibitors. For example, it is less potent than the clinical candidate BI-3231, which has a reported IC50 of 1 nM (0.001 μM) in enzymatic assays , but more potent than the PPAR modulator HSD17B13/PPAR modulator-1 with an IC50 of 0.91 μM [1]. This suggests that while not the most potent, Hsd17B13-IN-70 may serve as a useful reference tool for studying the functional consequences of moderate enzymatic inhibition.
| Evidence Dimension | Enzymatic Inhibitory Activity (IC50) against Estradiol |
|---|---|
| Target Compound Data | < 0.1 μM |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (0.001 μM); HSD17B13/PPAR modulator-1: IC50 = 0.91 μM |
| Quantified Difference | At least 100-fold less potent than BI-3231; at least 9.1-fold more potent than HSD17B13/PPAR modulator-1 |
| Conditions | In vitro biochemical assay using estradiol as substrate (assay conditions not fully specified in source material) |
Why This Matters
This specific potency value defines its use case; it is suitable for experiments requiring moderate, rather than maximal, inhibition of HSD17B13, avoiding potential off-target effects associated with high-potency probes like BI-3231.
- [1] MedChemExpress. (n.d.). HSD17B13/PPAR modulator-1 Datasheet. View Source
